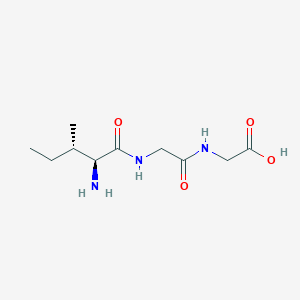

Glycine, L-isoleucylglycyl-

Description

Significance of Tripeptides in Advanced Biological Systems Research.

Tripeptides, short chains of three amino acids, are of considerable interest in the study of advanced biological systems for several key reasons. numberanalytics.comnih.gov These small molecules are involved in a multitude of physiological processes, acting as signaling molecules, hormone regulators, and contributing to the structure and stability of proteins. numberanalytics.com Their relatively simple structure allows for easier synthesis and modification, which is advantageous for exploring structure-activity relationships. researchgate.net

The small size of tripeptides, typically having a low molecular weight, often allows them to penetrate biological membranes, a crucial property for bioavailability. researchgate.net In fact, specific transporter proteins, such as PepT1 and PepT2, facilitate the uptake of di- and tripeptides in the intestines and kidneys, respectively. bachem.com This inherent transport mechanism makes them attractive for research and potential therapeutic applications. nih.govbachem.com Furthermore, with the 20 common amino acids, there are 8,000 possible tripeptide combinations, offering a vast diversity for sequence-specific functions and interactions with biological targets. bachem.com Their role as the minimal structure often required for receptor-specific recognition underscores their importance in biological signaling and molecular recognition events. researchgate.net

Overview of L-Isoleucylglycylglycine as a Model Peptide in Academic Studies.

L-Isoleucylglycylglycine (Ile-Gly-Gly) is frequently utilized as a model peptide in academic research to explore various biochemical and biophysical phenomena. nih.gov Its well-defined sequence and structure provide a simplified system to study complex processes such as peptide transport, enzymatic hydrolysis, and the influence of amino acid side chains on peptide conformation.

The study of tripeptides like Ile-Gly-Gly is crucial as they represent the smallest peptide unit where the impact of adjacent amino acid residues on a central residue can be thoroughly examined. nih.gov This information is valuable for building larger protein structures and understanding the conformational characteristics of amino acids within a peptide chain. nih.gov

For instance, research on the transport of similar small peptides, like glycylglycine, in organisms such as Escherichia coli has provided insights into the energy requirements of peptide transport systems. nih.gov These studies have shown that the transport of such peptides often requires energy derived from phosphate (B84403) bonds. nih.gov The isoleucine residue in L-Isoleucylglycylglycine is also of interest, as isoleucine itself has been shown to influence glucose transport and metabolism. nih.gov

The physicochemical properties of L-Isoleucylglycylglycine are fundamental to its use as a model peptide. These properties, including molecular weight and solubility, are critical for designing and interpreting experiments in drug discovery and development. wuxiapptec.com

Structure

3D Structure

Properties

CAS No. |

68293-03-8 |

|---|---|

Molecular Formula |

C10H19N3O4 |

Molecular Weight |

245.28 g/mol |

IUPAC Name |

2-[[2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]acetyl]amino]acetic acid |

InChI |

InChI=1S/C10H19N3O4/c1-3-6(2)9(11)10(17)13-4-7(14)12-5-8(15)16/h6,9H,3-5,11H2,1-2H3,(H,12,14)(H,13,17)(H,15,16)/t6-,9-/m0/s1 |

InChI Key |

CDGLBYSAZFIIJO-RCOVLWMOSA-N |

SMILES |

CCC(C)C(C(=O)NCC(=O)NCC(=O)O)N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)NCC(=O)NCC(=O)O)N |

Canonical SMILES |

CCC(C)C(C(=O)NCC(=O)NCC(=O)O)N |

sequence |

IGG |

Origin of Product |

United States |

Peptide Chemistry and Synthetic Methodologies

Chemical Synthesis Approaches for L-Isoleucylglycylglycine

The chemical synthesis of L-isoleucylglycylglycine is primarily achieved through two established methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS), also known as solution-phase synthesis. neulandlabs.com

Solid-Phase Peptide Synthesis (SPPS): Developed by R. Bruce Merrifield, SPPS is the most common method for synthesizing peptides. neulandlabs.com The process involves covalently attaching the C-terminal amino acid (glycine) to an insoluble polymer resin. bachem.com The peptide chain is then elongated in a stepwise manner by sequentially adding the next protected amino acids (glycine, then L-isoleucine). bachem.com Each cycle consists of deprotecting the N-terminal amino group and then forming a peptide bond with the incoming activated amino acid. The use of the solid support simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing. neulandlabs.combachem.com The most prevalent strategy is the Fmoc/tBu approach, which uses the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for N-terminal protection. springernature.com After the sequence is assembled, the peptide is cleaved from the resin and globally deprotected, typically using a strong acid like trifluoroacetic acid (TFA). bachem.com

Liquid-Phase Peptide Synthesis (LPPS): Also known as classical solution-phase synthesis, LPPS involves building the peptide chain entirely in a solution. neulandlabs.com This method allows for the purification of intermediate peptide fragments at each step, which can result in a higher purity final product for shorter peptides. neulandlabs.combachem.com LPPS is often favored for large-scale synthesis of small peptides like tripeptides due to its scalability and potential for lower costs, as it can avoid the use of large excesses of reagents. bachem.comformulationbio.com Recent advancements in LPPS utilize soluble tags to simplify purification, combining the benefits of homogeneous reaction conditions with easier product isolation. bachem.comnih.gov

A comparison of these two primary methods for the synthesis of a tripeptide is outlined below.

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Principle | The growing peptide is anchored to an insoluble resin support. bachem.com | The peptide is synthesized entirely in solution. neulandlabs.com |

| Purification | Intermediates are purified by washing and filtration; final purification after cleavage. bachem.com | Intermediates can be purified after each step (e.g., extraction, crystallization). neulandlabs.com |

| Speed & Automation | Rapid and easily automated. springernature.com | Slower, more labor-intensive process. neulandlabs.com |

| Scalability | Generally used for research and smaller scale production. | Well-suited for large-scale industrial production of short peptides. bachem.comformulationbio.com |

| Reagent Use | Often requires a large excess of reagents to drive reactions to completion. | Can be more economical with reagents; allows for direct process monitoring. bachem.com |

Enzymatic Synthesis and Biocatalysis of L-Isoleucylglycylglycine and Related Oligopeptides

Enzymatic methods offer a green and highly specific alternative to traditional chemical synthesis for producing oligopeptides. These biocatalytic approaches operate under mild, aqueous conditions, minimizing the need for protecting groups and reducing the risk of racemization. bachem.com

Several classes of enzymes are utilized for peptide bond formation:

Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes found in bacteria and fungi that assemble peptides without the use of a ribosome template. nih.govcreative-peptides.com NRPSs are organized into modules, with each module responsible for the incorporation of a specific amino acid. nih.gov Their synthesis can be either ATP-dependent or ATP-independent. creative-peptides.com

ATP-Grasp Enzymes: This superfamily of enzymes, which includes ligases like glutathione (B108866) synthetase, utilizes ATP to activate the carboxyl group of an amino acid, forming an acylphosphate intermediate that facilitates peptide bond formation. nih.gov

Proteases (in reverse): Under specific non-aqueous or kinetically controlled conditions, proteolytic enzymes such as papain and α-chymotrypsin can be used to catalyze the formation of peptide bonds instead of their hydrolysis. mdpi.comacs.org This approach leverages the enzyme's substrate specificity to join amino acids or peptide fragments. Papain, for instance, is noted for its broad substrate specificity and stability. mdpi.comacs.org

β-Lactam Acylases: Enzymes like penicillin acylase, traditionally used in the production of semi-synthetic antibiotics, can also be applied to peptide synthesis. creative-peptides.com

| Enzymatic Approach | Mechanism | Key Features |

|---|---|---|

| Non-Ribosomal Peptide Synthetases (NRPSs) | Modular enzymatic assembly line; ATP may be required for substrate activation. nih.gov | Produces a wide array of natural peptides with high diversity. creative-peptides.com |

| ATP-Grasp Enzymes | Forms an acylphosphate intermediate using ATP. nih.gov | Characterized by a specific ATP-grasp structural motif. nih.gov |

| Proteases (e.g., Papain) | Reversal of hydrolytic activity under controlled conditions (e.g., non-aqueous media). mdpi.com | High stereo- and regioselectivity; operates under mild conditions. bachem.com |

| β-Lactam Acylases (e.g., Penicillin Acylase) | Catalyzes acyl transfer to an amino group. creative-peptides.com | Widely used in industrial production of antibiotic intermediates. creative-peptides.com |

L-Isoleucylglycylglycine as a Fundamental Building Block in Complex Peptide and Polypeptide Synthesis

Beyond its synthesis, L-isoleucylglycylglycine serves as a valuable tripeptide building block in the convergent synthesis of larger and more complex molecules. In a convergent strategy, pre-synthesized peptide fragments are coupled together, which can be more efficient than a linear, stepwise assembly of a long peptide.

Design and Engineering of L-Isoleucylglycylglycine Derivatives for Targeted Research Applications

The basic L-isoleucylglycylglycine structure can be systematically modified to create derivatives with tailored properties for specific research applications. The design and engineering of these derivatives involve the introduction of non-natural amino acids, functional groups, or specific modifications to the peptide backbone or side chains.

The purpose of creating such derivatives includes:

Probing Biological Systems: Modified tripeptides can be used as probes to study enzyme specificity, receptor binding, or transport mechanisms.

Introducing Functional Handles: A derivative might incorporate an azide or alkyne group for use in "click chemistry," allowing the peptide to be easily conjugated to reporter molecules like fluorescent dyes, or to larger structures like polymers. nih.gov

Improving Physicochemical Properties: Modifications can enhance stability against proteolysis, improve solubility, or alter conformational properties.

Creating Novel Materials: Tripeptide derivatives can be used as building blocks for self-assembling nanomaterials or for functionalizing polymer surfaces. acs.org

The synthesis of these derivatives often relies on the use of specialized, orthogonally protected amino acid building blocks. sigmaaldrich.com For instance, an amino acid with a side chain protected by a group that is stable to the conditions of backbone synthesis but can be removed selectively later allows for site-specific modification. sigmaaldrich.comsigmaaldrich.com An example is the synthesis of an α-formylglycine building block, a rare but crucial residue in the active site of sulfatase enzymes, for incorporation into peptides via SPPS. researchgate.netchemrxiv.org

| Type of Modification | Example | Targeted Research Application |

|---|---|---|

| N-Terminal Modification | Acylation with a fatty acid | Studying peptide lipidation and membrane interactions. |

| C-Terminal Modification | Conversion to an amide or ester | Increasing stability against carboxypeptidases; modulating bioactivity. |

| Side-Chain Modification | Incorporation of an azido-amino acid | Enabling bio-orthogonal conjugation via click chemistry for labeling or functionalization. nih.gov |

| Backbone Modification | Introduction of a thioamide bond | Altering hydrogen bonding patterns and conformational preferences. |

| Incorporation of Unnatural Amino Acids | Using an α-formylglycine precursor building block. researchgate.net | Studying enzyme mechanisms (e.g., sulfatases) or creating peptides with novel structures. chemrxiv.org |

Molecular Interactions and Recognition Mechanisms of L Isoleucylglycylglycine

Protein-Peptide Interaction Dynamics Involving L-Isoleucylglycylglycine

The interaction between peptides and proteins is a cornerstone of numerous biological processes. The specific sequence and structure of a peptide dictate its binding affinity and selectivity for protein partners. While comprehensive data on the direct protein interactions of L-Isoleucylglycylglycine are not extensively detailed in publicly available research, we can infer potential interaction dynamics based on the properties of its constituent amino acids.

The N-terminal L-isoleucine residue, with its hydrophobic side chain, is likely to play a significant role in the initial recognition and binding to hydrophobic pockets on a protein's surface. Studies on other isoleucine-containing peptides have shown that this residue can contribute significantly to the binding energy and specificity of the interaction. For instance, research on peptide glycation has indicated a preference for isoleucine at the N-terminal position of glycated peptides, suggesting its role in promoting certain molecular interactions. nih.gov

The two subsequent glycine (B1666218) residues provide conformational flexibility to the peptide backbone. This flexibility can be a double-edged sword. On one hand, it allows the peptide to adopt various conformations to fit into a binding site, potentially increasing the range of proteins it can interact with. On the other hand, this flexibility can lead to a less defined binding mode and potentially lower affinity compared to more rigid peptides. The presence of glycine is known to influence the conformational preferences of peptides, which in turn affects their biological activity.

Table 1: Potential Interacting Protein Domains with L-Isoleucylglycylglycine based on Amino Acid Properties

| Amino Acid Residue | Property | Potential Interacting Protein Domain/Motif |

| L-Isoleucine | Hydrophobic | Hydrophobic pockets, grooves, or interfaces |

| Glycine | Small, flexible | Regions requiring conformational adaptability for binding |

| Glycine | Small, flexible | Can facilitate turns or loops in the bound peptide structure |

Role of L-Isoleucylglycylglycine in Modulating Cellular Signaling Pathways (Academic Research Context)

Peptides can act as signaling molecules, modulating various intracellular communication pathways that govern cellular processes. While the direct impact of L-Isoleucylglycylglycine on specific signaling cascades is an area requiring further investigation, studies on similar small peptides offer insights into its potential roles.

Research has shown that dipeptides containing glycine, such as Gly-Leu, can act as nutritional signal regulators and promote protein synthesis in intestinal epithelial cells by activating the mTOR signaling pathway. agriculturejournals.cz The mTOR pathway is a central regulator of cell growth, proliferation, and metabolism. The study demonstrated that Gly-Leu could upregulate the expression of key components of this pathway, including mTOR itself, S6K1, and 4EBP1. This suggests that small peptides can indeed function as signaling molecules.

Given this precedent, it is plausible that L-Isoleucylglycylglycine could also influence cellular signaling. Its ability to interact with specific proteins could trigger or inhibit downstream signaling events. For example, if L-Isoleucylglycylglycine were to bind to a receptor tyrosine kinase or a component of a G-protein coupled receptor signaling pathway, it could modulate the activity of kinases, phosphatases, or second messengers like cAMP.

Table 2: Hypothetical Modulation of a Kinase Signaling Pathway by L-Isoleucylglycylglycine

| Step | Event | Potential Effect of L-Isoleucylglycylglycine |

| 1 | Binding to a cell surface receptor | Activation or inhibition of the receptor's kinase activity |

| 2 | Recruitment of downstream signaling proteins | Enhancement or disruption of protein-protein interactions |

| 3 | Activation of intracellular kinases (e.g., MAP kinases) | Upregulation or downregulation of kinase phosphorylation |

| 4 | Regulation of transcription factors | Altered gene expression profiles |

| 5 | Cellular Response | Changes in cell proliferation, differentiation, or metabolism |

Further research, employing techniques such as phosphoproteomics and gene expression analysis in cells treated with L-Isoleucylglycylglycine, is necessary to identify the specific signaling pathways it may modulate.

Stereochemical Influences on L-Isoleucylglycylglycine Molecular Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is paramount in molecular recognition. The "L-" configuration of the N-terminal isoleucine in L-Isoleucylglycylglycine is a critical determinant of its biological activity. The vast majority of naturally occurring amino acids in proteins are in the L-form, and the enzymes and receptors that interact with them are stereospecific.

The chiral center of the L-isoleucine residue dictates a specific spatial orientation of its side chain, which in turn governs how it fits into a chiral binding site on a protein. An interaction with a hypothetical D-Isoleucylglycylglycine would likely be significantly weaker or non-existent due to steric hindrance and the improper positioning of key interacting groups.

Table 3: Comparison of Stereochemical Features and Their Potential Impact on Molecular Recognition

| Feature | L-Isoleucylglycylglycine | Hypothetical D-Isoleucylglycylglycine |

| N-terminal Stereochemistry | L-Isoleucine | D-Isoleucine |

| Interaction with Chiral Binding Sites | Potentially favorable fit and specific interactions | Likely steric clashes and reduced or no binding |

| Glycine Residues | Two C-terminal glycines providing flexibility | Two C-terminal glycines providing flexibility |

| Overall Biological Activity | Potentially active due to correct stereochemistry | Likely inactive or with altered activity |

Enzymatic Catalysis and Kinetic Characterization of L Isoleucylglycylglycine Systems

L-Isoleucylglycylglycine as a Substrate in Defined Enzymatic Reactions

There is currently a lack of specific documented instances in the reviewed literature of L-Isoleucylglycylglycine serving as a defined substrate for particular enzymatic reactions. While peptidases are known to hydrolyze peptide bonds, and the structure of L-Isoleucylglycylglycine (Ile-Gly-Gly) suggests it would be susceptible to such enzymatic action, specific enzymes that have been demonstrated to cleave this tripeptide have not been identified in the available research. The cleavage would likely occur at the Isoleucyl-Glycyl or Glycyl-Glycyl peptide bond, depending on the specificity of the acting peptidase.

Enzyme-Substrate Specificity Studies Investigating L-Isoleucylglycylglycine Interactions

No dedicated enzyme-substrate specificity studies investigating the interactions of various enzymes with L-Isoleucylglycylglycine were found. The specificity of peptidases is determined by the amino acid residues at and around the scissile bond. For instance, the MEROPS database provides detailed information on the substrate specificity of numerous peptidases based on the amino acids in the P4 to P4' positions relative to the cleavage site. nih.gov Without experimental data, it is not possible to definitively state which enzymes would exhibit high specificity for L-Isoleucylglycylglycine. General methodologies for determining peptidase specificity, such as multiplex substrate profiling using peptide libraries, could be employed to identify enzymes that act on this substrate. nih.gov

Advanced Kinetic Analysis of L-Isoleucylglycylglycine Interactions with Biocatalysts

In the absence of studies utilizing L-Isoleucylglycylglycine as a substrate, no kinetic parameters such as Michaelis-Menten constant (K_m) or catalytic rate constant (k_cat) are available. Kinetic analysis is fundamental to understanding the efficiency of an enzyme's catalytic activity towards a specific substrate. nih.gov Such analyses would require experimental assays that monitor the rate of hydrolysis of L-Isoleucylglycylglycine upon incubation with a purified enzyme.

Computational and Theoretical Approaches to Enzyme-L-Isoleucylglycylglycine Reaction Kinetics

Computational and theoretical studies, such as molecular docking and molecular dynamics simulations, are powerful tools for investigating enzyme-substrate interactions at a molecular level. researchgate.netmdpi.com These methods can predict the binding affinity and conformation of a substrate within an enzyme's active site. However, no computational studies specifically modeling the interaction between any enzyme and L-Isoleucylglycylglycine were identified in the literature. Such a study would be valuable in predicting potential enzymes that could catalyze its hydrolysis and in understanding the structural basis for its recognition and cleavage.

Advanced Structural Elucidation and Conformational Analysis of L Isoleucylglycylglycine

Spectroscopic Techniques for L-Isoleucylglycylglycine Structural Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic methods are fundamental in determining the covalent structure and probing the local chemical environment of L-Isoleucylglycylglycine.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful non-destructive technique for obtaining detailed atomic-level structural information of peptides in solution. mdpi.com For L-Isoleucylglycylglycine, ¹H and ¹³C NMR experiments would reveal key structural features. The ¹H NMR spectrum provides information on the number and type of protons and their connectivity. hmdb.cahmdb.ca The chemical shifts of the α-protons are particularly sensitive to the backbone conformation. nih.gov The two glycine (B1666218) residues, being chemically distinct, would exhibit different chemical shifts for their α-protons. The complex splitting patterns of the isoleucine side-chain protons would confirm its structure and stereochemistry. Two-dimensional NMR techniques, such as COSY and TOCSY, would be employed to assign all proton resonances, while NOESY experiments would identify protons that are close in space, providing crucial distance constraints for 3D structure calculation. mdpi.com

Table 1: Illustrative ¹H NMR Chemical Shift Assignments for L-Isoleucylglycylglycine in D₂O This table presents expected chemical shift ranges based on typical values for amino acid residues in peptides. Actual values can vary based on experimental conditions like pH and temperature.

| Atom | Residue | Expected Chemical Shift (ppm) | Multiplicity |

| α-H | Isoleucine | 3.9 - 4.2 | Doublet |

| β-H | Isoleucine | 1.8 - 2.0 | Multiplet |

| γ-CH | Isoleucine | 1.1 - 1.4 | Multiplet |

| γ-CH₃ | Isoleucine | 0.8 - 1.0 | Doublet |

| δ-CH₃ | Isoleucine | 0.8 - 1.0 | Triplet |

| α-CH₂ | Glycine (middle) | 3.8 - 4.1 | AB quartet |

| α-CH₂ | Glycine (C-terminal) | 3.7 - 3.9 | Singlet/AB quartet |

Table 2: Characteristic Infrared Absorption Bands for L-Isoleucylglycylglycine

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3250 - 3350 |

| C-H Stretch | Aliphatic (Ile, Gly) | 2850 - 3000 |

| Amide I (C=O Stretch) | Peptide Backbone | 1630 - 1680 |

| Amide II (N-H Bend, C-N Stretch) | Peptide Backbone | 1510 - 1580 |

| C-O Stretch | Carboxylate (C-terminus) | 1300 - 1400 |

Mass Spectrometry (MS) Mass spectrometry is an essential tool for confirming the molecular weight and determining the amino acid sequence of peptides. Using a soft ionization technique like Electrospray Ionization (ESI), the tripeptide can be ionized with minimal fragmentation, allowing for the accurate determination of its molecular mass from the mass-to-charge (m/z) ratio of the molecular ion, typically [M+H]⁺. osu.edu Tandem mass spectrometry (MS/MS) is then used for sequencing. The [M+H]⁺ ion is selected and subjected to collision-induced dissociation (CID), which preferentially cleaves the peptide bonds. nih.gov This process generates a series of characteristic fragment ions, known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). acs.org The mass difference between consecutive ions in a series corresponds to the mass of a specific amino acid residue, allowing for the unambiguous confirmation of the Ile-Gly-Gly sequence.

Table 3: Theoretical m/z Values for Key ESI-MS/MS Fragments of L-Isoleucylglycylglycine Calculations are based on monoisotopic masses.

| Ion Type | Sequence | Formula | Calculated m/z |

| [M+H]⁺ | Ile-Gly-Gly | C₁₀H₁₉N₃O₄ | 246.14 |

| b₁ | Ile | C₆H₁₂NO | 114.09 |

| b₂ | Ile-Gly | C₈H₁₄N₂O₂ | 171.11 |

| y₁ | Gly | C₂H₄NO₂ | 74.02 |

| y₂ | Gly-Gly | C₄H₇N₂O₃ | 131.05 |

High-Resolution Structural Determination of L-Isoleucylglycylglycine in Complex with Macromolecules (e.g., X-ray Crystallography, Cryo-Electron Microscopy)

While spectroscopic methods define the structure in solution, high-resolution techniques can determine the precise three-dimensional arrangement of atoms, especially when the peptide is bound to a larger biological molecule.

X-ray Crystallography X-ray crystallography is the definitive method for determining the atomic-resolution structure of molecules in a crystalline state. wikipedia.org To study L-Isoleucylglycylglycine, the first, and often most challenging, step is to grow a single, high-quality crystal of the peptide. nih.govamericanpeptidesociety.org Once a suitable crystal is obtained, it is exposed to a focused beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. libretexts.org By measuring the position and intensity of these spots, a three-dimensional electron density map of the molecule can be calculated. An atomic model of L-Isoleucylglycylglycine is then built into this map and refined to best fit the experimental data. pepdd.com The resulting structure provides precise bond lengths, bond angles, and torsion angles, offering a static, solid-state snapshot of the peptide's most stable conformation within the crystal lattice.

Cryo-Electron Microscopy (Cryo-EM) Cryo-electron microscopy has become a revolutionary technique for determining the structures of large protein complexes and assemblies in a near-native, hydrated state. acs.orgamericanpeptidesociety.org The sample is rapidly flash-frozen in a thin layer of vitreous (non-crystalline) ice, preserving its natural conformation. nih.gov For a small molecule like L-Isoleucylglycylglycine, cryo-EM is not typically used to determine its structure in isolation. However, it is an invaluable tool for visualizing how the tripeptide interacts with a macromolecular target, such as a receptor or enzyme. frontiersin.orgnih.gov If L-Isoleucylglycylglycine can be bound to a larger protein and the complex studied by cryo-EM, the resulting high-resolution 3D reconstruction would reveal the precise binding pocket and the specific conformation adopted by the tripeptide upon binding. This provides critical information about the molecular basis of its biological activity that is complementary to data from other structural methods.

Computational Modeling and Molecular Dynamics Simulations for L-Isoleucylglycylglycine Conformational Studies

Given the inherent flexibility of L-Isoleucylglycylglycine, a single static structure is insufficient to describe its behavior in solution. Computational methods are essential for exploring the full range of conformations the peptide can adopt. nih.govyoutube.com

Computational Modeling The process begins with building a 3D model of the tripeptide. This initial structure is then subjected to energy minimization using molecular mechanics force fields (e.g., AMBER, CHARMM, OPLS). These force fields are sets of equations and parameters that approximate the potential energy of the system based on the positions of its atoms, accounting for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatics. springernature.com This process refines the initial model into a low-energy, sterically favorable conformation. atu.edunih.gov

Molecular Dynamics (MD) Simulations Molecular dynamics simulations provide a dynamic view of the peptide by simulating the motions of its atoms over time. americanpeptidesociety.orglongdom.org The energy-minimized structure of L-Isoleucylglycylglycine is placed in a simulation box, typically filled with explicit water molecules to mimic physiological conditions, and Newton's laws of motion are solved for every atom in the system. nih.govbonvinlab.org The simulation generates a trajectory—a movie-like record of how the atomic positions and conformations change over nanoseconds to microseconds. longdom.org Analysis of this trajectory allows researchers to:

Explore the peptide's conformational landscape and identify the most populated and stable structures. oup.com

Characterize the flexibility of different parts of the molecule, such as the backbone dihedral angles (φ, ψ) and the isoleucine side-chain rotamers. nih.gov

Study the hydrogen bonding patterns between the peptide and surrounding water molecules.

Calculate thermodynamic properties, such as the free energy differences between various conformational states. acs.org

These simulations provide a detailed, time-resolved picture of the peptide's structural dynamics that is unattainable by experimental methods alone.

Table 4: Key Parameters and Outputs of a Typical MD Simulation for L-Isoleucylglycylglycine

| Parameter/Output | Description | Relevance |

| Input Parameters | ||

| Force Field | e.g., AMBER, CHARMM | Defines the potential energy function for atomic interactions. |

| Water Model | e.g., TIP3P, SPC/E | Represents the solvent environment. |

| Simulation Time | Nanoseconds (ns) to Microseconds (µs) | Duration of the simulation; longer times allow for better sampling of conformational space. |

| Temperature/Pressure | e.g., 300 K, 1 atm | Simulates physiological conditions. |

| Output Analysis | ||

| Trajectory | A series of atomic coordinate snapshots over time. | The primary output file used for all subsequent analyses. |

| RMSD (Root-Mean-Square Deviation) | Measures the average deviation of the peptide backbone from a reference structure. | Assesses conformational stability and identifies structural transitions. |

| Ramachandran Plot | A plot of the backbone dihedral angles (φ vs. ψ). | Shows the sterically allowed conformations for each amino acid residue. |

| Radius of Gyration (Rg) | A measure of the peptide's compactness. | Indicates folding or unfolding events. |

| Hydrogen Bond Analysis | Identifies intramolecular and peptide-water hydrogen bonds. | Reveals key interactions that stabilize specific conformations. |

Biological Relevance and Physiological Contexts of L Isoleucylglycylglycine Non Clinical Focus

Occurrence and Functional Significance of L-Isoleucylglycylglycine within Endogenous Peptides and Proteins (e.g., Elastin)

L-Isoleucylglycylglycine is a tripeptide composed of the amino acids isoleucine and two units of glycine (B1666218). While short peptides are recognized as important bioactive molecules, such as hormones and neurotransmitters, the specific occurrence and functional role of the L-Isoleucylglycylglycine sequence within endogenous human peptides and proteins are not extensively documented in scientific literature. nih.govnih.gov

The protein elastin, a key component of the extracellular matrix that provides elasticity to tissues, is a relevant context for examining sequences rich in hydrophobic amino acids. msu.edu Elastin's structure is characterized by a high proportion of nonpolar amino acids, particularly glycine, proline, alanine, and valine. mdpi.com Its elastic properties are largely attributed to repeating peptide motifs, with the polypentapeptide sequence (Val-Pro-Gly-Val-Gly) being one of the most studied. msu.edu

Isoleucine is present in elastin, and upon enzymatic breakdown of bovine elastin, it has been identified as the most abundant free amino acid released. mdpi.com Furthermore, studies on the cross-linking of elastin have noted that lysine residues adjacent to bulky hydrophobic amino acids, such as isoleucine, may be treated differently by the cross-linking enzyme lysyl oxidase. nih.gov However, the specific tripeptide sequence Isoleucyl-glycyl-glycine (Ile-Gly-Gly) is not established as a common or functionally significant repeating motif within the elastin protein. The structural significance of glycine in proteins often relates to its unique conformational flexibility, as its hydrogen side chain allows it to fit into tight turns and spaces within protein structures that are inaccessible to other amino acids.

Role of L-Isoleucylglycylglycine in Metabolic Processes and Biochemical Pathways (Excluding Clinical Implications)

The direct metabolic role of the tripeptide L-Isoleucylglycylglycine is not specifically defined. In metabolic processes, it is presumed that the peptide would first be hydrolyzed by peptidases into its constituent amino acids: one molecule of L-isoleucine and two molecules of glycine. The subsequent metabolic impact is therefore determined by the individual biochemical pathways of these amino acids.

L-Isoleucine Metabolism L-isoleucine is an essential branched-chain amino acid (BCAA). Its catabolic pathway is shared in its initial steps with the other BCAAs, valine and leucine. libretexts.org The degradation begins with a transamination reaction, followed by an oxidative decarboxylation step catalyzed by the branched-chain α-ketoacid dehydrogenase (BCKD) complex. libretexts.org The resulting carbon skeleton is further processed through a series of reactions. Ultimately, the breakdown of isoleucine yields acetyl-CoA and succinyl-CoA. libretexts.org Because it produces acetyl-CoA, a precursor for ketone bodies, it is considered ketogenic. Because it produces succinyl-CoA, an intermediate of the citric acid cycle that can be converted to glucose, it is also considered glucogenic. libretexts.org

Glycine Metabolism Glycine is the structurally simplest amino acid and is non-essential, meaning it can be synthesized by the body, often from the amino acid serine. youtube.com Despite its simplicity, glycine plays a crucial role as a precursor in the synthesis of several vital biomolecules. youtube.comtechnologynetworks.com It contributes to the formation of:

Heme: A component of hemoglobin, essential for oxygen transport. youtube.com

Purines: Glycine provides the C4, C5, and N7 atoms of the purine ring, a fundamental component of nucleotides like adenine and guanine. youtube.com

Glutathione (B108866): A major endogenous antioxidant. youtube.com

Creatine: An important molecule for energy storage in muscle tissue. youtube.com

The primary catabolic pathway for glycine in the body is the glycine cleavage system. This multi-enzyme complex breaks down glycine into carbon dioxide, ammonia, and a one-carbon unit that is transferred to tetrahydrofolate, linking glycine metabolism to one-carbon metabolism pathways.

| Amino Acid Component | Metabolic Classification | Key Metabolic Pathway | Significant End Products or Synthesized Molecules |

|---|---|---|---|

| L-Isoleucine | Glucogenic & Ketogenic | Branched-Chain Amino Acid (BCAA) Catabolism | Acetyl-CoA, Succinyl-CoA |

| Glycine | Glucogenic | Glycine Cleavage System; Precursor Synthesis Pathways | Heme, Purines, Glutathione, Creatine |

Investigation of L-Isoleucylglycylglycine in In Vitro Biological Models and Cellular Systems

There is a notable lack of specific research investigating the biological effects of the tripeptide L-Isoleucylglycylglycine in in vitro models and cellular systems. The Human Metabolome Database lists the related dipeptide, Isoleucyl-Glycine, as an "expected" metabolite, indicating it has not been definitively identified in human tissues or biofluids, which underscores the limited research focus on such specific small peptides.

Future Prospects and Emerging Research Avenues in L Isoleucylglycylglycine Studies

Innovations in Methodologies for L-Isoleucylglycylglycine-Related Peptide Research

The study of peptides like L-isoleucylglycylglycine is being revolutionized by a suite of innovative methodologies that offer unprecedented levels of detail and efficiency. High-throughput screening techniques, for instance, now allow for the rapid assessment of peptide libraries that include L-isoleucylglycylglycine variants, accelerating the discovery of peptides with specific binding affinities or catalytic activities.

Advancements in mass spectrometry, particularly techniques like tandem mass spectrometry (MS/MS), are enabling more precise sequencing and structural characterization of tripeptides and their post-translational modifications. Furthermore, the integration of cryogenic electron microscopy (cryo-EM) is beginning to allow for the visualization of how short peptides interact with larger biological macromolecules at near-atomic resolution.

Another significant area of innovation lies in the realm of peptide synthesis. The development of more efficient and sustainable solid-phase and liquid-phase synthesis methods is making it easier to produce L-isoleucylglycylglycine and its analogues for research purposes. These advancements are critical for systematically studying structure-activity relationships.

Table 1: Emerging Methodologies in Peptide Research

| Methodology | Application in L-Isoleucylglycylglycine Research | Potential Insights |

|---|---|---|

| High-Throughput Screening | Rapidly assessing variants for binding or catalytic activity. | Identification of novel functionalities. |

| Tandem Mass Spectrometry (MS/MS) | Precise sequencing and structural characterization. | Detailed molecular structure and modifications. |

| Cryogenic Electron Microscopy (cryo-EM) | Visualizing interactions with macromolecules. | Understanding of binding mechanisms. |

| Advanced Peptide Synthesis | Efficient and sustainable production of analogues. | Facilitation of structure-activity relationship studies. |

Interdisciplinary Applications of L-Isoleucylglycylglycine in Advanced Materials Science and Biocatalytic Research

The unique self-assembly properties of peptides are a burgeoning area of interest in materials science, and L-isoleucylglycylglycine is a candidate for the development of novel biomaterials. The specific sequence of amino acids can direct the formation of well-defined nanostructures, such as nanotubes, nanofibers, and hydrogels. These materials have potential applications in tissue engineering, drug delivery, and as scaffolds for catalytic processes. For example, the amphiphilic nature of L-isoleucylglycylglycine could be exploited to create self-assembling materials that respond to environmental stimuli.

In the field of biocatalysis, small peptides can act as catalysts or as components of larger enzymatic systems. Research is exploring the use of tripeptides like L-isoleucylglycylglycine as simple, yet effective, catalysts for a range of chemical reactions. Their stereospecificity and biocompatibility make them attractive alternatives to traditional metal-based catalysts. For instance, deep eutectic solvents (DESs) can be used as a green alternative for biocatalytic processes, and peptides could potentially be integrated into such systems. mdpi.com The development of new designs for biocatalytic systems is an active area of research. mdpi.com

Theoretical and Predictive Modeling for Complex L-Isoleucylglycylglycine Systems and Interactions

Computational modeling is becoming an indispensable tool in peptide research, offering insights that are often difficult to obtain through experimental methods alone. Molecular dynamics (MD) simulations can be used to study the conformational dynamics of L-isoleucylglycylglycine in different solvent environments and its interactions with other molecules. These simulations can reveal the preferred conformations of the peptide and the energetic landscapes of its interactions, which are crucial for understanding its biological activity and material properties.

Predictive modeling, including the use of machine learning and artificial intelligence, is also a rapidly growing area. nih.govnih.gov These approaches can be used to predict the properties of peptides based on their sequence. nih.govnih.gov For instance, algorithms can be trained to predict the propensity of a peptide to self-assemble, its binding affinity to a specific target, or its catalytic activity. researchgate.net While these models are often trained on large datasets of diverse peptides, they can be fine-tuned to make predictions for specific tripeptides like L-isoleucylglycylglycine. The development of computational screening approaches allows for the identification of promising peptide systems for various applications. figshare.com

Theoretical models are also being developed to understand the fundamental principles governing peptide interactions. nih.govnih.gov These models, based on statistical mechanics and quantum chemistry, can provide a deeper understanding of the forces that drive peptide folding, self-assembly, and binding. By combining theoretical modeling with experimental validation, researchers can develop a comprehensive understanding of the behavior of L-isoleucylglycylglycine and design new peptides with desired properties. Deep learning models are also being employed to gain insights into structure-activity relationships. youtube.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Glycine (B1666218), L-isoleucylglycyl- |

| L-Isoleucylglycylglycine |

Q & A

Q. What metadata is critical to include when publishing studies on Glycine, L-isoleucylglycyl- to ensure reproducibility?

- Methodological Answer : Document synthesis parameters (e.g., SPPS resin type, coupling efficiency), analytical conditions (column specifications, ion source settings), and raw data files (mzML, .RAW). Adhere to MIAPE guidelines for proteomics data and deposit spectra in public repositories (e.g., PRIDE Archive) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.